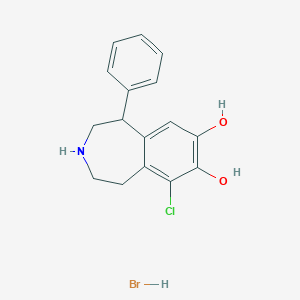

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Übersicht

Beschreibung

SKF 81297 Hydrobromid ist ein selektiver Agonist des Dopamin-D1-ähnlichen Rezeptors mit einem Ki-Wert von 1,9 nM . Die Dopamin-D1-ähnlichen Rezeptoren, bestehend aus den Subtypen D1 und D5, sind eine Unterfamilie von Dopaminrezeptoren, die nach Bindung des endogenen Neurotransmitters Dopamin die exzitatorische Neurotransmission vermitteln . SKF 81297 Hydrobromid ist nach systemischer Verabreichung in vivo zentral aktiv .

Herstellungsmethoden

Die chemische Bezeichnung von SKF 81297 Hydrobromid lautet (±)-6-Chlor-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepin Hydrobromid . Die synthetischen Routen und Reaktionsbedingungen für diese Verbindung werden in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung synthetisiert und als Teil von Verbindungsbibliotheken wie Tocriscreen 2.0 Max angeboten wird . Industrielle Produktionsmethoden umfassen typischerweise die Synthese der Benzazepin-Kernstruktur, gefolgt von Halogenierung und anschließender Bildung des Hydrobromidsalzes.

Vorbereitungsmethoden

The chemical name of SKF 81297 hydrobromide is (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide . The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. it is known that the compound is synthesized and offered as part of compound libraries such as Tocriscreen 2.0 Max . Industrial production methods typically involve the synthesis of the core benzazepine structure followed by halogenation and subsequent hydrobromide salt formation.

Analyse Chemischer Reaktionen

SKF 81297 Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern und möglicherweise ihre pharmakologischen Eigenschaften verändern.

Substitution: SKF 81297 Hydrobromid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzazepinring durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Dopamine Receptor Interaction :

- Neurological Disorders :

- Antidepressant Effects :

Case Study 1: Dopamine Receptor Antagonism

A study investigated the effects of 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine on D1 receptor activity in rat models. The results showed a significant reduction in hyperactivity typically induced by dopamine agonists, indicating its potential use as a therapeutic agent for hyperdopaminergic states .

Case Study 2: Antidepressant Activity

In another study focusing on mood disorders, the compound was administered to mice subjected to stress-induced depression models. The findings revealed that it significantly improved mood-related behaviors compared to control groups, suggesting its utility in developing new antidepressant therapies .

Wirkmechanismus

SKF 81297 hydrobromide exerts its effects by selectively binding to and activating dopamine D1-like receptors . This activation leads to an increase in the turnover of phosphoinositide and adenylyl cyclase, resulting in the stimulation of neurons, particularly postsynaptic striatal neurons . The compound induces an increase in the expression of proto-oncogene c-fos mRNA, leading to a biphasic effect on locomotion .

Vergleich Mit ähnlichen Verbindungen

SKF 81297 Hydrobromid ist aufgrund seiner hohen Selektivität und Potenz als Dopamin-D1-ähnlicher Rezeptoragonist einzigartig. Ähnliche Verbindungen umfassen:

SKF 38393: Ein weiterer Dopamin-D1-Rezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.

A-77636: Ein selektiver Dopamin-D1-Rezeptoragonist mit einer anderen chemischen Struktur.

Dihydrexidin: Ein vollständiger Agonist an Dopamin-D1-Rezeptoren mit unterschiedlichen pharmakokinetischen Eigenschaften.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur, Pharmakokinetik und spezifischen Anwendungen in Forschung und Therapie.

Biologische Aktivität

9-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide, also known as SKF-81297, is a compound of significant interest in pharmacological research due to its selective agonistic activity on dopamine D1 receptors. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide |

| Molecular Formula | C16H17BrClNO2 |

| Molecular Weight | 370.67 g/mol |

| CAS Number | 71636-61-8 |

| Solubility | 1.7 mg/mL in water |

SKF-81297 acts primarily as a full agonist at dopamine D1 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that influence various physiological processes such as neurotransmitter release and neuronal excitability. This mechanism is crucial for understanding its role in neurological disorders and potential therapeutic applications.

Biological Activity

Research indicates that SKF-81297 exhibits several important biological activities:

- Dopamine Receptor Agonism : It selectively activates D1-like receptors, which are involved in the modulation of dopaminergic signaling pathways. This action has implications for conditions such as Parkinson's disease and schizophrenia where dopamine dysregulation is a factor .

- Neuroprotective Effects : Studies have shown that SKF-81297 can exert neuroprotective effects in models of neurodegeneration. Its ability to enhance dopaminergic signaling may help mitigate the effects of neurotoxic agents .

- Cognitive Enhancement : Animal studies have demonstrated that administration of SKF-81297 can improve learning and memory performance in tasks such as the Barnes maze test. This suggests a potential role in cognitive enhancement and treatment of cognitive deficits associated with various psychiatric disorders .

- Behavioral Modulation : SKF-81297 has been shown to influence behaviors related to motivation and reward processing. Its effects on locomotor activity and reward-seeking behavior have been explored in various preclinical models .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile and therapeutic potential of SKF-81297:

Study 1: Dopamine Receptor Activation

A study by Hurst et al. (2018) evaluated the effects of SKF-81297 on ERK1/2 signaling pathways in dopamine-depleted mice. The results indicated that SKF-81297 effectively activated ERK1/2 signaling through D1 receptor engagement, highlighting its potential for restoring dopaminergic function in models of Parkinson's disease .

Study 2: Cognitive Function

In a behavioral study conducted by Zhang et al. (2020), rats treated with SKF-81297 showed significant improvements in spatial memory tasks compared to control groups. The findings suggest that D1 receptor activation may enhance cognitive processes related to memory formation and retrieval .

Study 3: Neuroprotection

Research by Kim et al. (2021) demonstrated that SKF-81297 provided neuroprotective effects against oxidative stress-induced neuronal death in vitro. The compound's ability to modulate dopaminergic signaling was linked to reduced apoptosis in neuronal cells exposed to neurotoxic agents .

Eigenschaften

IUPAC Name |

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIJGBMRNYUZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042604 | |

| Record name | SKF 81297 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-39-2 | |

| Record name | SKF-81297 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-81297 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.